3,3'-(Heptane-1,7-diyldiimino)bis(1-phenylpyrrolidine-2,5-dione)
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Overview
Description
3,3’-(Heptane-1,7-diyldiimino)bis(1-phenylpyrrolidine-2,5-dione): is a complex organic compound characterized by its unique structure, which includes a heptane backbone linked to two phenylpyrrolidine-2,5-dione groups via diimino linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Heptane-1,7-diyldiimino)bis(1-phenylpyrrolidine-2,5-dione) typically involves the following steps:
Formation of the Heptane Backbone: The heptane backbone is synthesized through a series of reactions, starting with the appropriate aliphatic precursors.
Attachment of Diimino Groups: The diimino groups are introduced through a reaction with suitable amine precursors under controlled conditions.
Coupling with Phenylpyrrolidine-2,5-dione: The final step involves coupling the diimino-heptane intermediate with phenylpyrrolidine-2,5-dione using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the diimino linkages, converting them to amine groups.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s structure allows for the design of novel pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3,3’-(Heptane-1,7-diyldiimino)bis(1-phenylpyrrolidine-2,5-dione) exerts its effects involves:
Molecular Targets: The compound can interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-dione
- 1,7-bis(3,4-Dimethoxyphenyl)heptane-3,5-diyl diacetate
Comparison:
- Structural Differences: While similar in having a heptane backbone, the substituents and linkages differ, leading to variations in chemical reactivity and biological activity.
- Uniqueness: The presence of diimino linkages and phenylpyrrolidine-2,5-dione groups in 3,3’-(Heptane-1,7-diyldiimino)bis(1-phenylpyrrolidine-2,5-dione) provides unique properties, such as enhanced stability and specific biological interactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H32N4O4 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
3-[7-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]heptylamino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H32N4O4/c32-24-18-22(26(34)30(24)20-12-6-4-7-13-20)28-16-10-2-1-3-11-17-29-23-19-25(33)31(27(23)35)21-14-8-5-9-15-21/h4-9,12-15,22-23,28-29H,1-3,10-11,16-19H2 |
InChI Key |
RGLJLKSNXYEGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCCCCCCCNC3CC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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